rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate
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Overview
Description
“rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate” is a chemical compound with the following IUPAC name: tert-butyl (3R,4S)-4-hydroxyoxolan-3-ylcarbamate. Its CAS number is 128739-89-9, and its molecular weight is 216.28 g/mol . This compound belongs to the class of carbamates and features a hydroxyoxolane ring.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Protection of the Hydroxy Group: The hydroxy group on the oxolane ring is protected using tert-butyl chloroformate (TBSCl) to form the tert-butyl carbonate derivative.
Oxolane Ring Formation: The protected hydroxyoxolane is formed by cyclization of the appropriate precursor.
Deprotection: Removal of the tert-butyl protecting group yields the final compound.
Industrial Production:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the methods described above.
Chemical Reactions Analysis
Reactivity::
Oxidation: The hydroxy group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid.
TBSCl: Used for hydroxy group protection.
Base (e.g., NaOH): For deprotection.
Oxidizing Agents (e.g., PCC): For oxidation reactions.
Major Products:: The major products depend on the specific reactions performed. For example, oxidation would yield the corresponding aldehyde or carboxylic acid.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a substrate or reagent in enzymatic studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its hydroxyoxolane structure suggests potential interactions with biological targets involved in cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its hydroxyoxolane ring. Similar compounds include other carbamates and derivatives with similar functional groups.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H23NO4/c1-8(2)13(9-6-16-7-10(9)14)11(15)17-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t9-,10-/m1/s1 |
InChI Key |
QYLWDFQQTUUMQM-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)N([C@@H]1COC[C@H]1O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)N(C1COCC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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